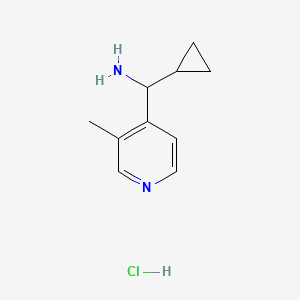
Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride, or CPMHCl, is a synthetic organic compound with a wide range of applications in scientific research. CPMHCl is a versatile compound that can be used in a variety of laboratory experiments, including organic synthesis, biochemical and physiological studies, and drug development.
Aplicaciones Científicas De Investigación
1. Use in Organic Synthesis and Catalysis
- Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride derivatives have been used in the synthesis of various compounds. For example, it has been used in the synthesis of zinc(II) complexes for catalytic applications in polymer science (Kwon, Nayab, & Jeong, 2015).
2. Pharmaceutical Research
- In the field of medicinal chemistry, derivatives of Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride have been explored for their biological activities. For instance, certain analogues have been evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor (Dappen et al., 2010).
- Additionally, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a related compound, have been tested as serotonin 5-HT1A receptor-biased agonists showing antidepressant-like activity (Sniecikowska et al., 2019).
3. Enzymatic Studies
- Studies on the enzymatic behavior of cyclopropylamine derivatives have been conducted, such as the investigation of N-dealkylation by horseradish peroxidase, providing insights into enzyme-catalyzed reactions (Shaffer, Morton, & Hanzlik, 2001).
4. Chemical Structure and Analysis
- The chemical structure and properties of compounds containing Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride or its analogues have been extensively studied. For instance, the synthesis of nevirapine, an anti-infective agent, involves the coupling of a related compound (Hu, 2012).
Propiedades
IUPAC Name |
cyclopropyl-(3-methylpyridin-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-6-12-5-4-9(7)10(11)8-2-3-8;/h4-6,8,10H,2-3,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQLDAFRXYQQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C2CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

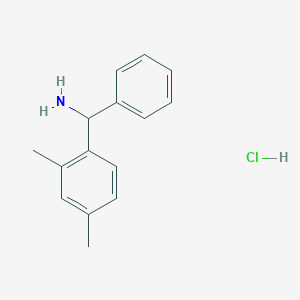
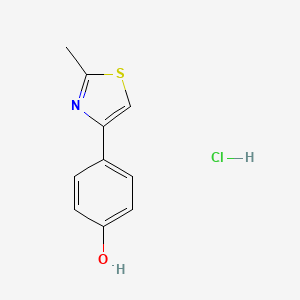
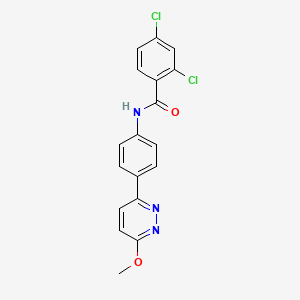
![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)
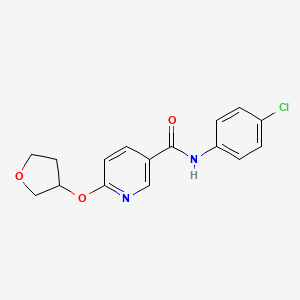

![2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2417619.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
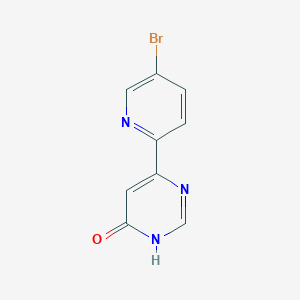
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
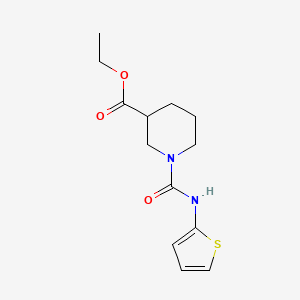
![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)